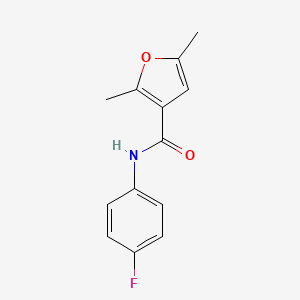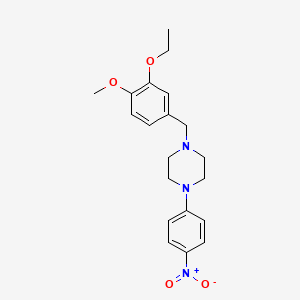![molecular formula C21H18ClNO2 B4986654 N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide, commonly known as ML167, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML167 is a selective inhibitor of the enzyme TAK1, which plays a crucial role in various cellular processes, including inflammation and immune response.
Mechanism of Action
ML167 is a selective inhibitor of TAK1, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation and immune response. TAK1 is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, TAK1 phosphorylates downstream targets, including the NF-κB signaling pathway. ML167 inhibits the activation of TAK1 by binding to the ATP-binding pocket of the enzyme, leading to a reduction in downstream signaling.
Biochemical and Physiological Effects:
ML167 has been shown to have significant biochemical and physiological effects in various disease models. In a study published in the Journal of Medicinal Chemistry, ML167 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. ML167 was also shown to reduce the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. Additionally, ML167 has been shown to improve insulin sensitivity in a mouse model of type 2 diabetes.
Advantages and Limitations for Lab Experiments
ML167 has several advantages for lab experiments, including its selectivity for TAK1 and its ability to penetrate cell membranes. However, one limitation of ML167 is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, ML167 may have off-target effects, which could complicate the interpretation of results.
Future Directions
ML167 has significant potential for therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Future research should focus on optimizing the potency and selectivity of ML167 and identifying its off-target effects. Additionally, ML167 could be used in combination with other therapies to enhance their efficacy. Finally, the development of ML167 analogs with improved pharmacokinetic properties could lead to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of ML167 involves several steps, including the formation of the amide bond and the introduction of the chlorobenzyl ether moiety. The synthesis method was first described by scientists at the University of North Carolina at Chapel Hill in 2010. The process involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-[(2-chlorobenzyl)oxy]aniline to form the amide bond. The final step involves the deprotection of the chlorobenzyl ether using palladium on carbon in the presence of hydrogen gas.
Scientific Research Applications
ML167 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK1 is a crucial enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. ML167 has been shown to inhibit the activation of TAK1 and subsequently suppress the NF-κB signaling pathway, leading to a reduction in inflammation and immune response.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15-5-4-7-16(13-15)21(24)23-18-9-11-19(12-10-18)25-14-17-6-2-3-8-20(17)22/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQLDVCJGIOMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4986577.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)
![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)



![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

